

An In-depth Technical Guide to HOOCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HOOCH2O-PEG5-CH2COOtBu

Cat. No.: B15385492

[Get Quote](#)

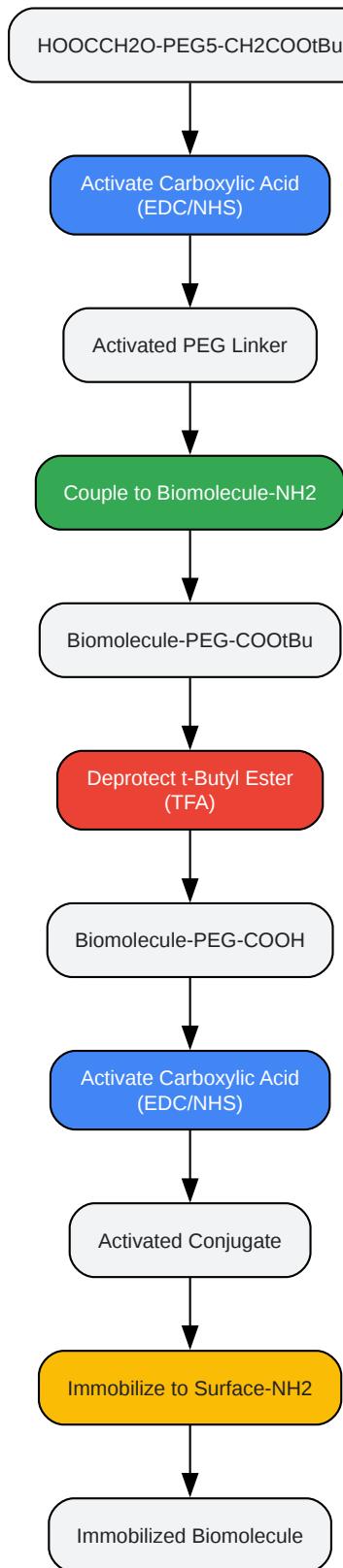
This guide provides a detailed overview of the chemical properties of **HOOCH2O-PEG5-CH2COOtBu**, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's characteristics and offers a conceptual framework for its application.

Quantitative Data Summary

The chemical properties of **HOOCH2O-PEG5-CH2COOtBu** are summarized in the table below. The molecular formula and weight have been calculated based on the compound's chemical structure.

Property	Value
Chemical Name	HOOCH2O-PEG5-CH2COOtBu
Systematic Name	tert-Butyl 2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy acetate
Molecular Formula	C ₁₈ H ₃₄ O ₁₀
Molecular Weight	410.46 g/mol

Experimental Protocols


Specific experimental protocols for the synthesis or application of **HOOCH2O-PEG5-CH2COOtBu** are not readily available in public literature. However, based on its structure, a general experimental workflow for its use as a linker in bioconjugation can be conceptualized.

Conceptual Protocol: Conjugation of a Biomolecule to a Surface

- Activation of the Carboxylic Acid: The terminal carboxylic acid of **HOOCH2O-PEG5-CH2COOtBu** is activated using standard carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS ester.
- Conjugation to an Amine-Containing Biomolecule: The NHS-activated PEG linker is then reacted with a biomolecule containing a primary amine (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4). The reaction results in the formation of a stable amide bond.
- Purification of the Conjugate: The resulting biomolecule-PEG conjugate is purified from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
- Deprotection of the tert-Butyl Ester: The tert-butyl protecting group on the other end of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free carboxylic acid.
- Activation of the Newly Exposed Carboxylic Acid: The newly deprotected carboxylic acid is activated using EDC/NHS chemistry as described in step 1.
- Immobilization to a Surface: The activated conjugate is then reacted with an amine-functionalized surface to form a stable amide bond, effectively immobilizing the biomolecule to the surface via the PEG linker.
- Washing and Characterization: The surface is thoroughly washed to remove any non-covalently bound conjugates, and the successful immobilization is confirmed using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Visualization of a Conceptual Workflow

The following diagram illustrates a conceptual workflow for the use of **HOOCH2O-PEG5-CH2COOtBu** as a linker for the immobilization of a biomolecule.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for biomolecule immobilization.

- To cite this document: BenchChem. [An In-depth Technical Guide to HOOCCH₂O-PEG5-CH₂COOtBu]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15385492#hoocch2o-peg5-ch2cootbu-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com